molecular formula C22H14F3NO3 B590465 VU 0365114

VU 0365114

Cat. No.: B590465
M. Wt: 397.3 g/mol
InChI Key: SPBGRXOPAXZSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU 0365114 is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VU 0365114 typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is used to form the biphenyl structure. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The indole core can be constructed using Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: VU 0365114 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

VU 0365114 has several scientific research applications:

Mechanism of Action

The mechanism of action of VU 0365114 involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, leading to modulation of cellular pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

  • 1-[(4-Methoxyphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione
  • 1-[(4-Bromophenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione

Uniqueness: VU 0365114 is unique due to the presence of the biphenyl moiety, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activities .

Properties

IUPAC Name

1-[(4-phenylphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3NO3/c23-22(24,25)29-17-10-11-19-18(12-17)20(27)21(28)26(19)13-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBGRXOPAXZSER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CN3C4=C(C=C(C=C4)OC(F)(F)F)C(=O)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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